N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is an organic compound with the molecular formula C20H36N2. It is a derivative of toluenediamine, where the amino groups are substituted with 1,4-dimethylpentyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a catalyst. The reaction is carried out at elevated temperatures (110-150°C) and pressures (0.5-2.5 MPa) in a continuous flow reactor . The catalyst used is often a copper-based catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is optimized for continuous and low-pressure conditions to reduce costs and improve efficiency. The process involves preheating the reactants, passing them through a reactor loaded with a solid catalyst, and then separating the product from the reaction mixture using gas-liquid separation and reduced pressure distillation .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives of toluenediamine.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastics industry as an antiozonant and antioxidant to enhance the durability of materials
Wirkmechanismus
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
- N,N’-Bis(1,4-dimethylpentyl)-m-phenylenediamine
Uniqueness
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is unique due to its specific substitution pattern on the toluenediamine core, which imparts distinct antioxidant properties and enhances its effectiveness in stabilizing polymers and protecting against oxidative stress. Its specific molecular structure allows for better interaction with free radicals compared to other similar compounds .
Eigenschaften
CAS-Nummer |
54061-05-1 |
---|---|
Molekularformel |
C21H38N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
InChI-Schlüssel |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.